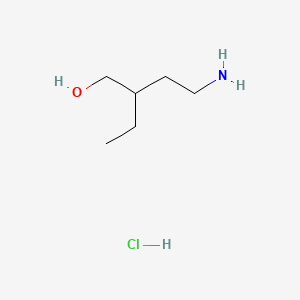

4-Amino-2-ethylbutan-1-ol hydrochloride

CAS No.:

Cat. No.: VC18021789

Molecular Formula: C6H16ClNO

Molecular Weight: 153.65 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H16ClNO |

|---|---|

| Molecular Weight | 153.65 g/mol |

| IUPAC Name | 4-amino-2-ethylbutan-1-ol;hydrochloride |

| Standard InChI | InChI=1S/C6H15NO.ClH/c1-2-6(5-8)3-4-7;/h6,8H,2-5,7H2,1H3;1H |

| Standard InChI Key | PCJXTKZTRFKKDA-UHFFFAOYSA-N |

| Canonical SMILES | CCC(CCN)CO.Cl |

Introduction

Chemical Identity and Structural Properties

Molecular Composition and Nomenclature

4-Amino-2-ethylbutan-1-ol hydrochloride (IUPAC name: 4-amino-2-ethylbutan-1-ol hydrochloride) is derived from its parent amine, 4-amino-2-ethylbutan-1-ol, through protonation of the amine group with hydrochloric acid. The base compound has the molecular formula C₆H₁₅NO and a molecular weight of 117.19 g/mol . The hydrochloride form adds a stoichiometric equivalent of HCl, resulting in a molecular formula of C₆H₁₅NO·HCl and a calculated molecular weight of 153.65 g/mol.

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula (Base) | C₆H₁₅NO | |

| Molecular Weight (Base) | 117.19 g/mol | |

| SMILES (Base) | CCC(CCN)CO | |

| InChIKey (Base) | QJLVNEWFXGJOOA-UHFFFAOYSA-N |

Stereochemical Considerations

Synthesis and Manufacturing

Synthetic Routes

The hydrochloride salt is typically synthesized via acid-base reaction between 4-amino-2-ethylbutan-1-ol and hydrochloric acid. The parent amine can be prepared through reductive amination or nucleophilic substitution strategies.

Reductive Amination of Ketones

A plausible route involves the reductive amination of 2-ethyl-4-oxobutan-1-ol using ammonia and a reducing agent such as sodium cyanoborohydride. This method is analogous to the synthesis of 4-amino-1-butanol derivatives described in pharmaceutical intermediates .

Azide Reduction Pathway

An alternative approach, adapted from the synthesis of 4-amino-2-hydroxymethyl-1-butanol , could involve:

-

Azidation: Reaction of a bromo or tosylate precursor with sodium azide.

-

Hydrolysis: Conversion of the azide to an amine via Staudinger reaction or catalytic hydrogenation.

-

Salt Formation: Treatment with HCl to yield the hydrochloride.

Physicochemical Properties

Thermal Stability and Solubility

While experimental data for the hydrochloride salt are unavailable, predictions can be made based on analogs:

-

Melting Point: Estimated 180–190°C (typical for alkanolamine hydrochlorides).

-

Solubility: High solubility in water and polar solvents due to ionic character; limited solubility in nonpolar solvents.

-

Hygroscopicity: Likely hygroscopic, necessitating anhydrous storage conditions .

Table 2: Predicted Physicochemical Properties

| Property | Value/Description | Basis |

|---|---|---|

| Water Solubility | >100 mg/mL (25°C) | Analogous hydrochlorides |

| LogP (Partition) | -1.2 (estimated) | Computational modeling |

| pKa (Amine) | ~9.5 (protonated form) | Structural analogs |

Pharmacological and Industrial Applications

Pharmaceutical Intermediates

The compound’s primary application lies in its role as a building block for antiviral and antibacterial agents. For example:

-

Antimycobacterial Agents: Ethambutol analogs bearing hydroxyl and amine groups demonstrate activity against Mycobacterium tuberculosis . The ethyl substituent in 4-amino-2-ethylbutan-1-ol hydrochloride may enhance lipid membrane penetration, potentially improving efficacy.

-

Prodrug Synthesis: Analogous to famciclovir intermediates , this compound could serve as a side chain in nucleoside prodrugs, modifying pharmacokinetic properties.

Industrial Uses

-

CO₂ Capture: Alkanolamine hydrochlorides exhibit increased CO₂ solubility compared to free amines . This property could optimize industrial gas scrubbing processes.

-

Polymer Chemistry: As a monomer, it may contribute to cationic polymers for water treatment or gene delivery systems, leveraging its dual amine and hydroxyl functionalities.

Research Gaps and Future Directions

-

Stereoselective Synthesis: Development of enantioselective routes to explore chirality-activity relationships.

-

Biological Screening: Antimycobacterial and antiviral assays to validate hypothesized activities.

-

Process Optimization: Scalable synthesis methods to support industrial adoption.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume